N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine
Description
N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine is a specialized alanine derivative featuring two critical functional groups:
- tert-Butoxycarbonyl (Boc): A widely used amine-protecting group in peptide synthesis, known for its stability under basic conditions and selective removal via acidic conditions (e.g., trifluoroacetic acid) .
- 3-Nitropyridin-2-yl disulfanyl moiety: A disulfide-linked pyridine substituent with a nitro group at the 3-position. This group confers redox-sensitive properties, making the compound useful in drug delivery systems and dynamic covalent chemistry .
The compound’s structure allows for applications in targeted drug conjugation, where the disulfide bond can be cleaved under reductive environments (e.g., intracellular glutathione), enabling controlled release of therapeutic agents.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTLOLNDKQUMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Boc-cys(npys)-OH typically involves the protection of the cysteine thiol group with the Npys group. This is achieved by reacting cysteine with 3-nitro-2-pyridinesulfenyl chloride in the presence of a base. The Boc group is then introduced by reacting the protected cysteine with di-tert-butyl dicarbonate. The resulting compound is stable and can be incorporated into peptides using standard Boc chemistry .
Chemical Reactions Analysis
Boc-cys(npys)-OH undergoes several types of chemical reactions, including:
Scientific Research Applications
Boc-cys(npys)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used to protect the thiol group of cysteine during peptide synthesis, allowing for the formation of complex peptides with multiple disulfide bridges.
Protein Engineering:
Mechanism of Action
The primary function of Boc-cys(npys)-OH is to protect the thiol group of cysteine during peptide synthesis. The Boc group protects the amino group, while the Npys group protects the thiol group. This prevents unwanted side reactions and allows for the selective formation of disulfide bonds. The Npys group can be selectively removed under mild conditions, allowing for the controlled formation of disulfide bonds .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Comparison
Key Observations:
- Protecting Group Stability: The Boc group in the target compound offers acid-labile protection, contrasting with the Z-group in Z-DL-alanine, which requires hydrogenolysis for removal . This makes Boc preferable for acid-tolerant synthetic routes.
- Substituent Reactivity : The 3-nitropyridin-2-yl disulfanyl group provides redox-responsive behavior, unlike the inert trifluoromethyl group in the oxazoline-pyridine analog .
- Synthetic Utility : The triazole-substituted Boc-alanine (from ) is synthesized via nucleophilic substitution, whereas the disulfanyl analog likely requires disulfide coupling or thiol-disulfide exchange reactions .
Physicochemical and Commercial Data
Table 2: Commercial Availability and Pricing (Representative Examples)
Research Implications and Limitations
- Advantages of Target Compound : Its disulfide-pyridine motif enables applications in stimuli-responsive drug delivery, surpassing simpler analogs like Z-DL-alanine in specificity.
- Limitations : Synthesis complexity and stability under long-term storage (disulfide bonds may oxidize or hydrolyze) require further optimization.
- Gaps in Data : Direct comparative studies on stability, solubility, or biological activity are lacking in the literature.
Biological Activity
N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine, often abbreviated as N-Boc-S-(3-nitro-2-pyridylthio)-L-alanine, is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protective group on the amino acid alanine, coupled with a disulfanyl moiety linked to a 3-nitropyridine. The presence of the nitro group and the disulfide linkage suggests potential for redox reactions and interactions with biological thiols.
Chemical Structure
- Molecular Formula : C₁₃H₁₅N₃O₃S₂
- Molecular Weight : 305.4 g/mol
- IUPAC Name : this compound
Antioxidant Properties
Research indicates that compounds with disulfide linkages often exhibit antioxidant properties. The ability of N-Boc-S-(3-nitro-2-pyridylthio)-L-alanine to scavenge free radicals may be attributed to the redox-active nature of the disulfide bond. Studies have shown that derivatives of similar structures can inhibit lipid peroxidation in cellular models, suggesting a protective effect against oxidative stress.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. A comparative study of related compounds indicated that those containing nitro groups displayed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organism |
|---|---|---|---|
| N-Boc-S-(3-nitro-2-pyridylthio)-L-alanine | 15.62 | 31.25 | S. aureus |
| Control (Nitrofurantoin) | 10 | 20 | S. aureus |
Cytotoxicity Studies
Cytotoxic effects were evaluated using various cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results showed that at concentrations of 100 µM and above, N-Boc-S-(3-nitro-2-pyridylthio)-L-alanine exhibited significant cytotoxicity, leading to increased apoptosis in cancerous cells while sparing normal cell lines.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| A549 | 50 | 75 |
| HepG2 | 100 | 60 |
| Normal | 100 | 90 |
The mechanism by which N-Boc-S-(3-nitro-2-pyridylthio)-L-alanine exerts its biological effects may involve:
- Disulfide Bond Formation : The compound can form disulfide bonds with thiol-containing proteins, potentially altering their function.
- Nitric Oxide Production : The nitro group may facilitate the production of nitric oxide, contributing to its antimicrobial and cytotoxic effects.
- Cell Signaling Modulation : By interacting with cellular signaling pathways, this compound may influence processes such as apoptosis and cell proliferation.
Case Study 1: Anticancer Activity
A study published in Molecular Cancer Therapeutics assessed the anticancer properties of N-Boc-S-(3-nitro-2-pyridylthio)-L-alanine in vitro. The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability in several cancer cell lines, with IC50 values ranging from 50 to 100 µM.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, N-Boc-S-(3-nitro-2-pyridylthio)-L-alanine was tested against various bacterial strains. The compound showed promising results against multi-drug resistant strains of E. coli, highlighting its potential as a novel antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
